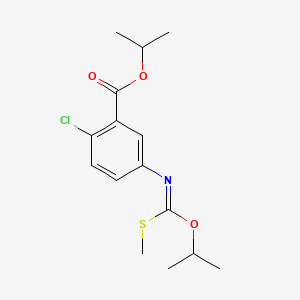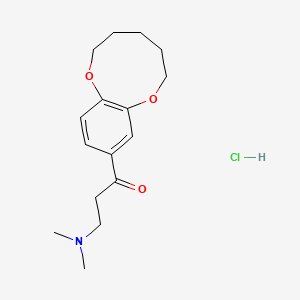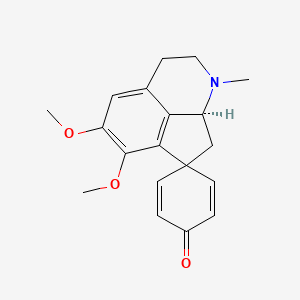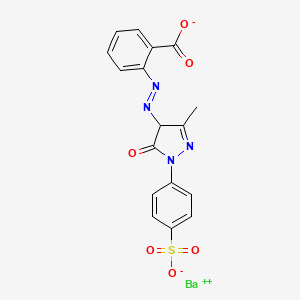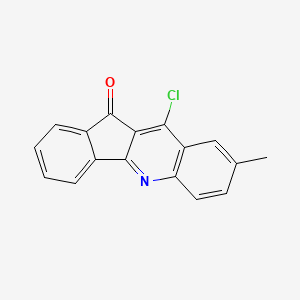
10-Chloro-8-methyl-11H-indeno(1,2-b)quinolin-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Chloro-8-methyl-11H-indeno(1,2-b)quinolin-11-one is a nitrogen-containing heterocyclic compound.
Preparation Methods
The synthesis of 10-Chloro-8-methyl-11H-indeno(1,2-b)quinolin-11-one typically involves transition metal-catalyzed C–H functionalization. This method is favored due to its efficiency in creating complex molecular structures. The reaction conditions often include the use of palladium (Pd) catalysts and aryne intermediates . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
10-Chloro-8-methyl-11H-indeno(1,2-b)quinolin-11-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
10-Chloro-8-methyl-11H-indeno(1,2-b)quinolin-11-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 10-Chloro-8-methyl-11H-indeno(1,2-b)quinolin-11-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication processes, leading to its observed biological activities .
Comparison with Similar Compounds
10-Chloro-8-methyl-11H-indeno(1,2-b)quinolin-11-one can be compared with other indenoquinolinone derivatives, such as:
10-Chloro-8-methoxy-11H-indeno(1,2-b)quinolin-11-one: Similar in structure but with a methoxy group instead of a methyl group.
10-(methylamino)indeno(1,2-b)quinolin-11-one: Contains a methylamino group, which may alter its chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.
Properties
CAS No. |
93663-88-8 |
|---|---|
Molecular Formula |
C17H10ClNO |
Molecular Weight |
279.7 g/mol |
IUPAC Name |
10-chloro-8-methylindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C17H10ClNO/c1-9-6-7-13-12(8-9)15(18)14-16(19-13)10-4-2-3-5-11(10)17(14)20/h2-8H,1H3 |
InChI Key |
WMFYRYLPTZBMTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C3=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


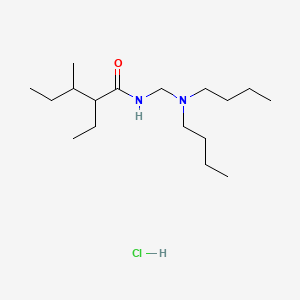
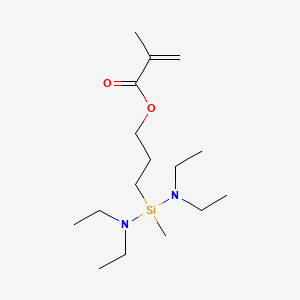

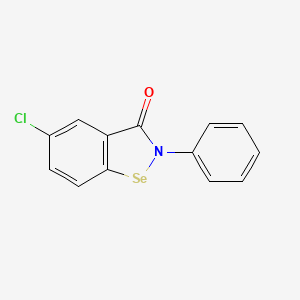
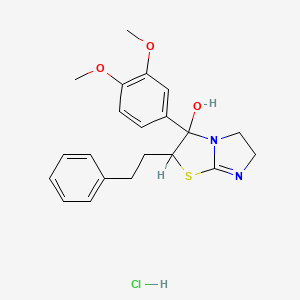
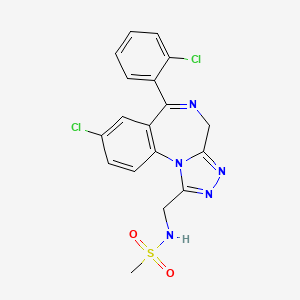
![3-[(4aR,11aS)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid](/img/structure/B12703965.png)
